molecular formula C23H18ClFN4OS2 B2479362 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223916-96-8

1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2479362
CAS No.: 1223916-96-8
M. Wt: 484.99
InChI Key: YQZGCCOQMWHMLZ-UHFFFAOYSA-N
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Description

1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H18ClFN4OS2 and its molecular weight is 484.99. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Thienotriazolopyrimidine derivatives, including structures similar to the compound , have been studied for their antimicrobial properties. These compounds have shown promising results against various microorganisms (Hossain & Bhuiyan, 2009).

Synthesis Techniques

  • Research has been conducted on the synthesis of pyrido and thieno derivatives of the compound, focusing on heterocyclization techniques. These studies contribute to the broader understanding of the chemical synthesis of such compounds (Davoodnia et al., 2008).

Biological Activities

  • Various functionalized derivatives of this compound class have been synthesized and evaluated for their biological activities, including their potential use in pharmacological applications (Shawali et al., 2006).

Potential Anticonvulsant and Antidepressant Applications

  • Some derivatives have been designed and evaluated for their anticonvulsant and antidepressant activities. These studies suggest potential therapeutic applications for these compounds in neurological disorders (Zhang et al., 2016).

Anti-Inflammatory Activity

  • The anti-inflammatory properties of certain derivatives have been explored, with some showing significant activity in preclinical models (Pan et al., 2015).

Antitumor Activity

  • Annelated thieno derivatives of this compound have been synthesized and shown to possess strong antiproliferative activity, suggesting potential applications in cancer therapy (Lauria et al., 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the thiolation of a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one with a benzyl chloride derivative, followed by the alkylation of the resulting intermediate with an ethylbenzyl bromide derivative.", "Starting Materials": [ "Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one", "2-Chloro-4-fluorobenzyl chloride", "Sodium hydride", "Benzyl mercaptan", "Potassium carbonate", "4-Ethylbenzyl bromide", "Dimethylformamide", "Chloroform", "Water" ], "Reaction": [ "Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is reacted with sodium hydride in dimethylformamide to form an intermediate.", "The intermediate is then reacted with benzyl mercaptan in chloroform to form a thiolated intermediate.", "The thiolated intermediate is then reacted with 2-chloro-4-fluorobenzyl chloride in the presence of potassium carbonate in dimethylformamide to form the desired compound.", "The resulting compound is then reacted with 4-ethylbenzyl bromide in the presence of potassium carbonate in dimethylformamide to form the final product." ] }

CAS No.

1223916-96-8

Molecular Formula

C23H18ClFN4OS2

Molecular Weight

484.99

IUPAC Name

12-[(2-chloro-4-fluorophenyl)methylsulfanyl]-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C23H18ClFN4OS2/c1-2-14-3-5-15(6-4-14)12-28-21(30)20-19(9-10-31-20)29-22(28)26-27-23(29)32-13-16-7-8-17(25)11-18(16)24/h3-11H,2,12-13H2,1H3

InChI Key

YQZGCCOQMWHMLZ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=C(C=C(C=C5)F)Cl

solubility

not available

Origin of Product

United States

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